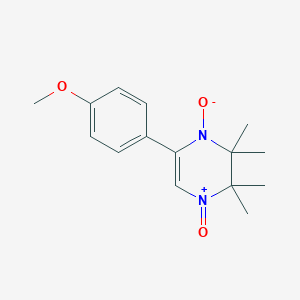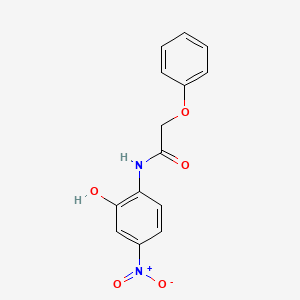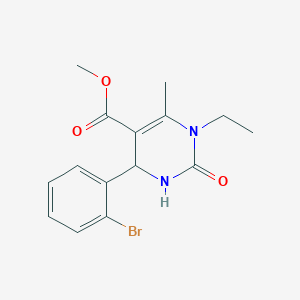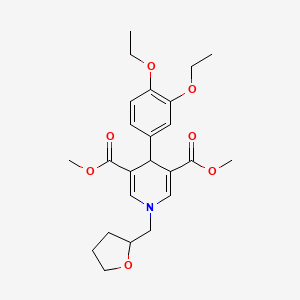
5-(4-methoxyphenyl)-2,2,3,3-tetramethyl-2,3-dihydropyrazine 1,4-dioxide
Übersicht
Beschreibung
5-(4-methoxyphenyl)-2,2,3,3-tetramethyl-2,3-dihydropyrazine 1,4-dioxide, also known as MitoQ, is a mitochondria-targeted antioxidant. It is a small molecule that can selectively accumulate in mitochondria and reduce oxidative stress. MitoQ has been studied extensively for its potential therapeutic applications in various diseases, including neurodegenerative diseases, cardiovascular diseases, and cancer.
Wirkmechanismus
5-(4-methoxyphenyl)-2,2,3,3-tetramethyl-2,3-dihydropyrazine 1,4-dioxide works by selectively accumulating in mitochondria and reducing oxidative stress. It can also improve mitochondrial function by enhancing the activity of the electron transport chain and increasing ATP production. 5-(4-methoxyphenyl)-2,2,3,3-tetramethyl-2,3-dihydropyrazine 1,4-dioxide can also inhibit the production of reactive oxygen species and reduce inflammation.
Biochemical and physiological effects:
5-(4-methoxyphenyl)-2,2,3,3-tetramethyl-2,3-dihydropyrazine 1,4-dioxide has been shown to improve mitochondrial function, reduce oxidative stress, and inhibit inflammation. It can also improve vascular function and prevent atherosclerosis. In addition, 5-(4-methoxyphenyl)-2,2,3,3-tetramethyl-2,3-dihydropyrazine 1,4-dioxide has been shown to induce apoptosis and inhibit tumor growth in cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 5-(4-methoxyphenyl)-2,2,3,3-tetramethyl-2,3-dihydropyrazine 1,4-dioxide in lab experiments is its selective accumulation in mitochondria, which allows for targeted antioxidant therapy. Another advantage is its ability to improve mitochondrial function and reduce oxidative stress. However, one limitation is its potential toxicity at high doses, which should be carefully monitored in lab experiments.
Zukünftige Richtungen
1. Further studies on the potential therapeutic applications of 5-(4-methoxyphenyl)-2,2,3,3-tetramethyl-2,3-dihydropyrazine 1,4-dioxide in neurodegenerative diseases, cardiovascular diseases, and cancer.
2. Development of new 5-(4-methoxyphenyl)-2,2,3,3-tetramethyl-2,3-dihydropyrazine 1,4-dioxide derivatives with improved pharmacokinetic properties and therapeutic efficacy.
3. Investigation of the potential synergistic effects of 5-(4-methoxyphenyl)-2,2,3,3-tetramethyl-2,3-dihydropyrazine 1,4-dioxide with other antioxidants and drugs.
4. Studies on the long-term safety and efficacy of 5-(4-methoxyphenyl)-2,2,3,3-tetramethyl-2,3-dihydropyrazine 1,4-dioxide in humans.
5. Investigation of the potential role of 5-(4-methoxyphenyl)-2,2,3,3-tetramethyl-2,3-dihydropyrazine 1,4-dioxide in aging and age-related diseases.
Wissenschaftliche Forschungsanwendungen
5-(4-methoxyphenyl)-2,2,3,3-tetramethyl-2,3-dihydropyrazine 1,4-dioxide has been studied extensively for its potential therapeutic applications in various diseases. In neurodegenerative diseases, 5-(4-methoxyphenyl)-2,2,3,3-tetramethyl-2,3-dihydropyrazine 1,4-dioxide has been shown to improve mitochondrial function and reduce oxidative stress, leading to the prevention of neuronal damage. In cardiovascular diseases, 5-(4-methoxyphenyl)-2,2,3,3-tetramethyl-2,3-dihydropyrazine 1,4-dioxide has been shown to improve vascular function and reduce inflammation, leading to the prevention of atherosclerosis. In cancer, 5-(4-methoxyphenyl)-2,2,3,3-tetramethyl-2,3-dihydropyrazine 1,4-dioxide has been shown to induce apoptosis and inhibit tumor growth, suggesting its potential as an anticancer agent.
Eigenschaften
IUPAC Name |
5-(4-methoxyphenyl)-2,2,3,3-tetramethyl-4-oxidopyrazin-1-ium 1-oxide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O3/c1-14(2)15(3,4)17(19)13(10-16(14)18)11-6-8-12(20-5)9-7-11/h6-10H,1-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRDJWZYVPIHQPR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C([N+](=O)C=C(N1[O-])C2=CC=C(C=C2)OC)(C)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[3-(2-allylphenoxy)propoxy]-2,5-pyrrolidinedione](/img/structure/B4163462.png)

![3-[4-(3-nitrophenoxy)butyl]-5,5-diphenyl-2,4-imidazolidinedione](/img/structure/B4163471.png)

![1-[2-(3-bromophenoxy)ethyl]-1H-benzimidazole oxalate](/img/structure/B4163489.png)
![N'-[2-(2-methoxy-4-methylphenoxy)ethyl]-N,N-dimethyl-1,2-ethanediamine hydrochloride](/img/structure/B4163493.png)

![N,N-dimethyl-N'-[2-(3-nitrophenoxy)ethyl]-1,2-ethanediamine hydrochloride](/img/structure/B4163521.png)

![N-cyclopropyl-6-{4-[(3-methyl-2-pyridinyl)methyl]-1-piperazinyl}[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B4163528.png)
![3,3'-[(4-hydroxy-3-iodo-5-methoxyphenyl)methylene]bis(1H-indole-2-carboxylic acid)](/img/structure/B4163529.png)
![3,3'-[(2-hydroxy-5-iodophenyl)methylene]bis(1H-indole-2-carboxylic acid)](/img/structure/B4163550.png)
![1-[4-(2-{[2-(dimethylamino)ethyl]amino}ethoxy)phenyl]-1-propanone hydrochloride](/img/structure/B4163567.png)
